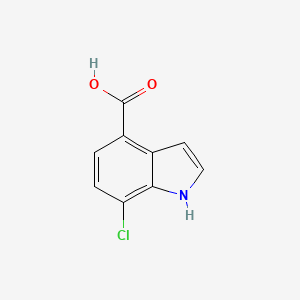

7-Chloro-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

7-chloro-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMNAVDJNRMGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C(=O)O)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694583 | |

| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-45-3 | |

| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588688-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chloro-1H-indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indole-4-carboxylic acid, identified by the CAS Number 588688-45-3 , is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis.[1][2][3] Its rigid bicyclic structure, featuring a chlorine substituent at the 7-position and a carboxylic acid at the 4-position, provides a unique scaffold for the development of novel therapeutic agents. The indole core is a well-established "privileged structure" in drug discovery, present in a multitude of natural products and synthetic drugs. The specific substitution pattern of this compound offers distinct steric and electronic properties that can be exploited to achieve high-potency and selective interactions with biological targets. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and pharmacokinetic profile in drug development. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 588688-45-3 | [1][2][3] |

| Molecular Formula | C₉H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 195.60 g/mol | [1][2][3] |

| Appearance | Off-white to light yellow solid | Generic Supplier Data |

| Purity | Typically ≥95% | [2][3] |

| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in water. | General Chemical Knowledge |

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While specific spectra for this exact compound are proprietary to commercial suppliers, typical spectral characteristics can be inferred from its structure and data for related compounds.[4][5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. A broad singlet corresponding to the N-H proton of the indole ring would also be present.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively, as well as a strong absorption for the C=O of the carboxylic acid.

Synthesis of this compound

The primary synthetic route to 7-substituted indoles, including this compound, is the Bartoli indole synthesis . This powerful reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole ring system.

The Bartoli Indole Synthesis: Mechanism

The mechanism of the Bartoli indole synthesis is a well-studied process that proceeds through several key steps:

-

Initial Grignard Addition: The reaction commences with the addition of the vinyl Grignard reagent to one of the oxygen atoms of the nitro group of the ortho-substituted nitroarene.

-

Formation of a Nitrosoarene: This intermediate is unstable and rearranges to form a nitrosoarene.

-

Second Grignard Addition: A second equivalent of the vinyl Grignard reagent adds to the nitroso intermediate.

-

-Sigmatropic Rearrangement: The resulting intermediate undergoes a-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond and sets the stage for cyclization.

-

Cyclization and Aromatization: The intermediate then cyclizes, and subsequent elimination of a magnesium salt and water upon acidic workup leads to the formation of the aromatic indole ring.

Exemplary Synthesis Protocol

Starting Materials:

-

Methyl 2-chloro-3-nitrobenzoate (as the ortho-substituted nitroarene precursor)

-

Vinylmagnesium bromide (or chloride) in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Lithium hydroxide (for subsequent ester hydrolysis)

-

Hydrochloric acid

Step 1: Bartoli Indole Synthesis to form Methyl 7-Chloro-1H-indole-4-carboxylate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl 2-chloro-3-nitrobenzoate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of vinylmagnesium bromide (approximately 3 equivalents) in THF via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 7-chloro-1H-indole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the methyl 7-chloro-1H-indole-4-carboxylate in a mixture of THF and water.

-

Add an excess of lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1M hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of potent and selective kinase inhibitors.

Role as a Key Building Block

This compound serves as a versatile starting material for the construction of more complex molecules. The carboxylic acid group can be readily converted into a variety of functional groups, such as amides, esters, and ketones, allowing for the introduction of diverse side chains to probe the binding pockets of target kinases. The chlorine atom at the 7-position can influence the electronics of the indole ring and provide a site for further functionalization through cross-coupling reactions.

Examples in Kinase Inhibitor Scaffolds

While specific publicly disclosed kinase inhibitors derived directly from this compound are not extensively documented, the broader class of substituted indole-4-carboxylic acids is prevalent in the patent literature for various kinase targets. The 7-chloro substitution is often explored to enhance binding affinity and selectivity. For instance, related chloro-indole scaffolds have been investigated as inhibitors of kinases such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only. A comprehensive safety data sheet (SDS) should be consulted before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its efficient preparation via the Bartoli indole synthesis and the strategic placement of its chloro and carboxylic acid functionalities make it an attractive starting material for the development of novel kinase inhibitors and other biologically active molecules. As the demand for targeted therapeutics continues to grow, the importance of such well-defined and functionalized heterocyclic scaffolds is poised to increase, making this compound a compound of significant interest to the scientific community.

References

A Comprehensive Technical Guide to the Physical Properties of 7-Chloro-1H-indole-4-carboxylic acid

Introduction

7-Chloro-1H-indole-4-carboxylic acid is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a chlorine atom and a carboxylic acid group at specific positions on the indole ring system significantly modulates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

A thorough understanding of the physical properties of this compound is a prerequisite for its effective application. Properties such as solubility, acidity (pKa), and thermal stability dictate the choice of reaction conditions, purification strategies, and formulation approaches. This guide provides a detailed examination of the core physical and spectral properties of this compound, offering both established data and field-proven experimental protocols for their validation.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, handling, and regulatory documentation.

| Property | Value | Source |

| CAS Number | 588688-45-3 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [1][2] |

| Molecular Weight | 195.60 g/mol | [1][2] |

| Appearance | Typically an off-white to light-colored solid | General chemical knowledge |

| Purity | Commonly available at ≥95% | [1] |

Thermodynamic and Solubility Profile

Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities. While specific experimental data for this compound is not widely published, the melting point for related isomers such as 6-Chloro-1H-indole-2-carboxylic acid is reported to be in the range of 248-249 °C, suggesting that the title compound also possesses high thermal stability.[3]

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 300 °C).

-

Use an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility

Solubility is a pivotal parameter influencing every stage of drug development, from synthesis and purification to formulation and bioavailability. Based on its structure—a polar carboxylic acid group and a largely nonpolar chloro-indole core—this compound is expected to be poorly soluble in water and non-polar organic solvents. It is predicted to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols such as methanol and ethanol.

-

Solvent Selection: Choose a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a calibrated analytical technique like HPLC-UV.

Acidity (pKa)

The pKa value defines the ionization state of the carboxylic acid group at a given pH. This is critical for predicting its behavior in physiological environments, designing purification schemes (e.g., acid-base extraction), and developing analytical methods. For most carboxylic acids, the pKa value lies between 4 and 5.[4] The electron-withdrawing nature of the indole ring and the chlorine atom may slightly lower this value.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol mixture) to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25 °C) and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

-

Data Analysis: Record the pH after each addition of titrant. The pKa is determined from the resulting titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point).

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to identify the different types of protons in the molecule. Key expected signals include:

-

A very broad singlet for the carboxylic acid proton (–COOH), typically found far downfield (>12 ppm).

-

A broad singlet for the indole N-H proton, usually above 10 ppm.

-

A series of signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the indole ring system. The specific coupling patterns help confirm the substitution pattern.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm region.[5]

-

Multiple signals will appear in the aromatic region (100-140 ppm) for the carbons of the indole ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

A very broad O-H stretching band from the carboxylic acid group is expected, covering a wide range from 2500 to 3500 cm⁻¹.[5]

-

A sharp, strong C=O (carbonyl) stretching band should appear around 1680-1710 cm⁻¹.[5]

-

An N-H stretching band for the indole amine is expected around 3300-3400 cm⁻¹.

-

C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight of 195.60 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive signature.

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 Da) and the subsequent loss of carbon monoxide (-28 Da).[5]

Interrelation of Physical Properties in Research & Development

The physical properties of this compound are not isolated data points; they are interconnected and directly inform practical scientific decisions. The following diagram illustrates these critical relationships.

Caption: Relationship between physical properties and their practical implications.

Conclusion

The physical properties of this compound define its behavior in chemical and biological systems. Its characteristically high melting point suggests good thermal stability, while its predicted solubility and pKa are typical of an aromatic carboxylic acid. This profile makes it amenable to standard organic synthesis and purification techniques, such as crystallization and acid-base extraction. The detailed spectroscopic data provide a clear fingerprint for identity confirmation. This comprehensive guide serves as a foundational resource for researchers and scientists, enabling informed decisions in the synthesis, purification, analysis, and formulation of this important chemical entity.

References

An In-depth Technical Guide to 7-Chloro-1H-indole-4-carboxylic acid: A Core Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-Chloro-1H-indole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic signature, synthesis, and potential applications, offering field-proven insights into its utility as a core intermediate for novel therapeutic agents.

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. The carboxylic acid functional group, in particular, enhances the drug-like properties of molecules by enabling interactions such as hydrogen bonding and improving aqueous solubility at physiological pH.[2]

This compound combines the indole nucleus with two key functional groups: a chloro substituent and a carboxylic acid. The chlorine atom can modulate the electronic properties of the indole ring and provide a vector for further chemical modification, potentially enhancing binding affinity to biological targets.[3] The carboxylic acid at the 4-position offers a crucial handle for derivatization and acts as a potential bioisostere or a key interacting moiety within a pharmacophore.[4][5] This strategic combination makes it a valuable starting material for synthesizing complex molecules with therapeutic potential.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis and drug design.

Core Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO₂ | [6] |

| Molecular Weight | 195.60 g/mol | [6] |

| CAS Number | 588688-45-3 | N/A |

| Appearance | White to off-white or yellow powder | [7] |

| Purity | ≥98% (typical for research grade) | [6] |

| Storage | Store at 2-8°C, sealed in a dry, dark place | N/A |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are proprietary to manufacturers, the expected characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the N-H proton. The protons on the benzene portion of the indole will exhibit splitting patterns influenced by the chloro and carboxylic acid substituents. The protons at the 2 and 3 positions of the pyrrole ring will typically appear as a doublet and a triplet, respectively. The N-H proton of the indole often appears as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic peaks for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of 165-185 ppm.[9] The aromatic carbons will appear between 100-140 ppm, with their specific shifts influenced by the attached chloro and carboxyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[10] A sharp and intense C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹.[10] The N-H stretch of the indole ring typically appears as a sharp peak around 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electrospray ionization (ESI) mode, the molecule would likely be observed as the deprotonated ion [M-H]⁻ at an m/z corresponding to its molecular weight minus one. High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₉H₆ClNO₂.[11] A characteristic M+2 peak, approximately one-third the intensity of the molecular ion peak, would be expected due to the natural abundance of the ³⁷Cl isotope.

Synthesis of this compound

The Fischer indole synthesis is a robust and widely used method for the preparation of substituted indoles from an arylhydrazine and a carbonyl compound under acidic conditions.[12] This section outlines a validated, step-by-step protocol for the synthesis of the title compound, grounded in the principles of this classic reaction.

Reaction Scheme: Fischer Indole Synthesis

The synthesis proceeds via the reaction of (2-chloro-5-hydrazinophenyl)hydrazine with pyruvic acid, followed by an acid-catalyzed cyclization.

Caption: Fischer Indole Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

(2-chloro-5-hydrazinophenyl)hydrazine

-

Pyruvic acid

-

Ethanol

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (2-chloro-5-hydrazinophenyl)hydrazine (1 equivalent) in ethanol.

-

To this solution, add pyruvic acid (1.1 equivalents) dropwise while stirring at room temperature.

-

Continue stirring the mixture for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC). The rationale for using a slight excess of the keto-acid is to ensure complete consumption of the hydrazine starting material.

-

-

Cyclization and Aromatization:

-

Once hydrazone formation is complete, carefully add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a larger quantity of PPA) to the reaction mixture. Causality Note: The acid protonates the hydrazone, facilitating tautomerization to an ene-hydrazine, which is the key intermediate for the subsequent sigmatropic rearrangement.[13]

-

Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours. The reaction progress should be monitored by TLC until the starting hydrazone is consumed. Expertise Insight: The choice of acid and temperature is critical. Stronger acids or higher temperatures can sometimes lead to side reactions or degradation of the product.[14]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water. This will precipitate the crude product.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to basic.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). The organic layers contain the desired product.

-

Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Confirm the structure and purity of the final product using the spectroscopic methods described in Section 2.2.

-

Applications in Drug Discovery and Development

While specific biological activities for this compound are not yet widely published, its structural motifs are present in numerous biologically active molecules. This makes it a highly valuable scaffold for medicinal chemistry campaigns.

Role as a Pharmaceutical Intermediate

Indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma and inflammatory conditions.[15] Similarly, substituted indole-2-carboxamides have been explored as anti-parasitic agents for treating Chagas disease.[16] The carboxylic acid moiety is often crucial for binding to the target protein. This compound provides a unique substitution pattern that can be exploited to explore new chemical space and develop novel intellectual property around these and other biological targets.

A General Drug Discovery Workflow

The compound serves as a starting point in a typical drug discovery pipeline. The workflow below illustrates how this building block is utilized in the hit-to-lead and lead optimization phases.

Caption: A typical drug discovery workflow utilizing a core building block.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a strategically important heterocyclic compound that holds significant potential for the discovery and development of new chemical entities. Its unique substitution pattern on the privileged indole scaffold provides a versatile platform for medicinal chemists. The synthetic route via the Fischer indole synthesis is well-established and adaptable for scale-up. By leveraging the insights and protocols outlined in this guide, researchers can effectively utilize this valuable building block to advance their drug discovery programs.

References

- 1. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. nbinno.com [nbinno.com]

- 8. youtube.com [youtube.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. echemi.com [echemi.com]

- 11. lumtech.com.cn [lumtech.com.cn]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Chloro-1H-indole-4-carboxylic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-1H-indole-4-carboxylic acid is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Characterized by an indole core functionalized with a chlorine atom at the 7-position and a carboxylic acid at the 4-position, this molecule offers multiple avenues for chemical modification. The chlorine substituent serves to modulate the electronic properties and metabolic stability of derivative compounds, while the carboxylic acid provides a versatile handle for amide bond formation and other key coupling reactions. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, plausible synthetic routes, and its critical role as a scaffold in the design of novel therapeutics.

Introduction: The Indole Nucleus in Drug Discovery

The indole scaffold is a privileged structure in pharmaceutical sciences, forming the core of numerous natural products, approved drugs, and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets. The strategic functionalization of the indole ring is a cornerstone of modern drug design. Halogenation, particularly with chlorine, is a well-established strategy to enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby modulating the pharmacokinetic profile of a drug candidate.[1] Concurrently, the incorporation of a carboxylic acid group provides a crucial anchor point for forming stable linkages, such as amides, and can improve the aqueous solubility and bioavailability of a molecule. This compound embodies both of these strategic elements, making it a highly valuable intermediate for synthetic chemists.

Molecular Structure and Physicochemical Properties

Chemical Structure

The definitive structure of this compound consists of a bicyclic indole system, with a chlorine atom bonded to carbon 7 of the benzene ring and a carboxylic acid group attached to carbon 4.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties determine the compound's behavior in both chemical reactions and biological systems. These parameters are essential for designing synthetic routes and predicting pharmacokinetic behavior in drug development.

| Property | Value | Source |

| CAS Number | 588688-45-3 | [Commercial Supplier Data] |

| Molecular Formula | C₉H₆ClNO₂ | [Commercial Supplier Data] |

| Molecular Weight | 195.60 g/mol | [Commercial Supplier Data] |

| Topological Polar Surface Area (TPSA) | 53.09 Ų | [ChemScene][2] |

| Predicted LogP | 2.5195 | [ChemScene][2] |

| Hydrogen Bond Donors | 2 | [ChemScene][2] |

| Hydrogen Bond Acceptors | 1 | [ChemScene][2] |

| Rotatable Bonds | 1 | [ChemScene][2] |

The causality behind these metrics is critical. A TPSA value around 53 Ų suggests moderate cell permeability. The predicted LogP of ~2.5 indicates a good balance between hydrophilicity and lipophilicity, a key aspect of the "rule of five" for drug-likeness.

Spectroscopic and Analytical Characterization

To ensure structural integrity, a multi-faceted spectroscopic analysis is non-negotiable. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating analytical system.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield (>11 ppm). The indole N-H proton will also be a broad singlet, typically between 8-9 ppm. The aromatic region (7-8 ppm) will display a complex pattern of doublets and triplets corresponding to the three protons on the benzene portion of the indole ring, with coupling constants indicating their relative positions. The two protons on the pyrrole ring will appear as distinct signals as well.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). The eight carbons of the indole ring will appear in the aromatic region (100-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming functional groups. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The C=O (carbonyl) stretch will be a strong, sharp peak around 1680-1710 cm⁻¹. The N-H stretch of the indole ring will appear as a moderate peak around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide an exact mass measurement, confirming the molecular formula C₉H₆ClNO₂. A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak. This provides definitive evidence for the presence of a single chlorine atom.

Synthesis and Reactivity

Retrosynthetic Analysis & Plausible Synthetic Route

While numerous methods exist for indole synthesis, the preparation of 7-substituted indoles can be challenging. The Bartoli indole synthesis is one of the most effective methods for accessing 7-substituted indoles and represents a logical approach.[3][4][5] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.

The synthesis of this compound would logically start from a commercially available, appropriately substituted nitrobenzene precursor.

Caption: Logical workflow for the synthesis of the target compound.

Exemplary Synthetic Protocol (Bartoli-Based Approach)

This protocol is a representative, field-proven methodology adapted for this specific target. Causality : The choice of the Bartoli synthesis is dictated by its high regioselectivity for forming 7-substituted indoles, a feat that is difficult with many other classical methods. The ortho-chloro group on the nitroarene starting material sterically directs the cyclization.[3][6]

Step 1: Synthesis of 7-Chloro-4-methyl-1H-indole

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 2-chloro-5-methyl-nitrobenzene (1.0 eq). Dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice). Justification: Low temperature is crucial to control the exothermic reaction of the Grignard reagent and prevent side reactions.

-

Grignard Addition: Slowly add vinylmagnesium bromide (3.0 eq, typically a 1M solution in THF) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below -35 °C. Justification: Three equivalents are necessary; the first equivalent reacts to form a nitrosoarene, the second adds to the nitroso group, and the third facilitates the final aromatization step.[7]

-

Reaction: Stir the mixture at -40 °C for 2 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield 7-chloro-4-methyl-1H-indole.

Step 2: Oxidation to this compound

-

Setup: Dissolve the 7-chloro-4-methyl-1H-indole (1.0 eq) from the previous step in a suitable solvent mixture such as pyridine/water or tert-butanol/water.

-

Oxidation: Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) portion-wise at a controlled temperature (e.g., reflux). Justification: These strong oxidants are capable of converting a benzylic methyl group to a carboxylic acid. The choice of oxidant and conditions may require optimization to avoid over-oxidation of the indole ring.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄). Acidify the mixture with aqueous HCl to a pH of ~2. This step is critical to protonate the carboxylate salt and precipitate the desired carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound. Further purification can be achieved by recrystallization.

Application as a Strategic Building Block in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold. The carboxylic acid at the C4 position is a prime handle for further elaboration, most commonly through amide bond formation with various amines to build larger, more complex molecules.

Caption: Role as a central scaffold for chemical library synthesis.

This strategy allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. By varying the "R" group of the amine, researchers can probe different pockets of a biological target to optimize potency and selectivity. The 7-chloro substituent often serves as a "metabolic blocker," preventing enzymatic degradation at that position, which can lead to improved in vivo efficacy and a longer half-life for potential drug candidates.[1] Chloroindoles have demonstrated a range of biological activities, including antimicrobial and antibiofilm properties, further highlighting the therapeutic potential of this class of compounds.[8][9]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery and materials science. Its structure, confirmed by rigorous spectroscopic methods, is strategically designed for synthetic utility. The presence of both a halogen and a carboxylic acid on the privileged indole core provides chemists with the handles needed to construct complex molecular architectures. As the demand for novel therapeutics with fine-tuned properties continues to grow, the importance of well-characterized and strategically functionalized building blocks like this compound will only increase.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-1H-indole-4-carboxylic acid solubility data

An In-Depth Technical Guide to the Solubility of 7-Chloro-1H-indole-4-carboxylic Acid

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its utility in the synthesis of pharmacologically active agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility. This guide provides a comprehensive technical overview of the theoretical and experimental considerations for determining the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge, predictive methodologies, and detailed experimental protocols required to assess its solubility profile in various solvent systems.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 588688-45-3, is a substituted indole derivative.[1] Its molecular structure, featuring an indole nucleus, a carboxylic acid moiety at the 4-position, and a chlorine atom at the 7-position, confers upon it a unique combination of properties that are leveraged in the synthesis of complex organic molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The carboxylic acid group provides a handle for further chemical modifications and influences the compound's acidity and polarity. The chloro substituent can modulate the electronic properties and lipophilicity of the molecule, potentially impacting its biological activity and pharmacokinetic profile.

A comprehensive understanding of the solubility of this compound is critical for its effective use in drug discovery and development for several reasons:

-

Reaction Chemistry: Solubility in organic solvents is crucial for its use as a reactant in synthetic chemistry, influencing reaction rates and yields.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the compound and its impurities.

-

Formulation Development: For any potential therapeutic application, the aqueous solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[2]

-

In Vitro Biological Assays: The concentration of a compound in an assay medium is limited by its solubility, which can affect the accuracy and interpretation of experimental results.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound provides clues to its expected solubility behavior.

| Property | Value | Source |

| CAS Number | 588688-45-3 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [3] |

| Molecular Weight | 195.60 g/mol | [3] |

The presence of the carboxylic acid group, a polar and ionizable functional group, suggests that the aqueous solubility of this compound will be pH-dependent.[2][4] In acidic solutions (low pH), the carboxylic acid will be protonated and thus less polar, leading to lower aqueous solubility. Conversely, in neutral to basic solutions (higher pH), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and is expected to have higher aqueous solubility.[5]

The indole ring system and the chloro substituent contribute to the lipophilicity of the molecule. This suggests that the compound will likely exhibit good solubility in many organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in polar protic solvents like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes or toluene is expected to be low.

Computational Solubility Prediction

In the absence of experimental data, computational models can provide useful estimates of solubility. These methods range from simple empirical rules to complex physics-based calculations and machine learning algorithms.[6][7][8][9]

-

Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to correlate a compound's structure with its solubility. These models are trained on large datasets of compounds with known solubilities.[10]

-

Thermodynamic models attempt to predict solubility from fundamental physical properties like the free energy of solvation and the crystal lattice energy.[10]

-

Machine learning and deep learning models have shown increasing promise in accurately predicting aqueous solubility.[11][12][13] These models can learn complex relationships between molecular features and solubility from vast datasets.

Theoretical Framework for Solubility

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as the values can differ significantly and have different implications.[14][15][16]

-

Thermodynamic Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute.[17] This is a true equilibrium value and is independent of time. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][18]

-

Kinetic Solubility is determined by dissolving a compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[18][19] The concentration at which the compound precipitates is its kinetic solubility. This value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[14][15] Kinetic solubility is often used in high-throughput screening during early drug discovery due to its speed and lower compound requirement.[18][19]

For the purpose of this guide, which is intended to provide a thorough understanding for research and development, the focus will be on the determination of thermodynamic solubility.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

pH: As discussed, the ionization of the carboxylic acid group makes its aqueous solubility highly pH-dependent.[2][4]

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with increasing temperature.[14][20]

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[21] The polarity of the solvent will determine its ability to solvate the solute molecules.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[14] The most stable polymorph will have the lowest solubility.

-

Presence of Other Solutes (Salts, Co-solvents): The presence of salts can either increase or decrease solubility through the common-ion effect or changes in ionic strength.[4][21] Co-solvents can be used to increase the solubility of poorly soluble compounds.[4]

Experimental Determination of Thermodynamic Solubility

The following section details a robust, self-validating protocol for determining the thermodynamic solubility of this compound using the shake-flask method, in line with the principles outlined in USP General Chapter <1236> Solubility Measurements.[17][22][23]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent system at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial. A good starting point is to add enough solid to be visually present at the end of the experiment.

-

Add a precise volume of the pre-equilibrated solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at multiple time points (e.g., 24 and 48 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[24]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand briefly to allow larger particles to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw a portion of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV with a standard curve).

-

-

Self-Validation and Trustworthiness:

-

Confirmation of Equilibrium: The measured concentrations at different long-duration time points (e.g., 24h vs. 48h) should be consistent. If the concentration is still increasing, equilibrium has not been reached.

-

Solid Phase Analysis: It is good practice to analyze the remaining solid at the end of the experiment (e.g., by X-ray powder diffraction - XRPD) to check for any changes in the crystalline form (polymorphic transformations) during the experiment.[14]

-

Mass Balance: For a highly rigorous determination, the amount of dissolved and undissolved solid can be quantified to ensure mass balance.

-

Conclusion

While a definitive, published solubility value for this compound remains elusive, this guide provides a robust framework for its determination. By understanding the interplay of its physicochemical properties, leveraging predictive models for initial estimates, and meticulously applying a validated experimental protocol such as the shake-flask method, researchers can confidently and accurately characterize the solubility of this important synthetic building block. This knowledge is indispensable for advancing its application in synthetic chemistry, drug discovery, and formulation science.

References

- 1. 588688-45-3|this compound|BLD Pharm [bldpharm.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. chemscene.com [chemscene.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Solubility Measurements | USP-NF [uspnf.com]

- 18. enamine.net [enamine.net]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. byjus.com [byjus.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 23. biorelevant.com [biorelevant.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

A Prospective Analysis of the Biological Activities of 7-Chloro-1H-indole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery, the exploration of novel chemical scaffolds is the cornerstone of innovation. This technical guide delves into the biological potential of 7-Chloro-1H-indole-4-carboxylic acid, a molecule situated at the intersection of two pharmacologically significant moieties: the indole ring and a carboxylic acid functional group, further modulated by a chlorine substituent. While direct, comprehensive biological data for this specific compound remains limited in the public domain, its structural features provide a compelling basis for a prospective analysis of its likely biological activities.

This document is structured not as a definitive repository of known functions, but as a forward-looking guide for researchers, scientists, and drug development professionals. By examining the established biological roles of structurally related chloro-indoles and indole-4-carboxylic acids, we will project potential therapeutic applications, outline robust experimental protocols for their validation, and provide the conceptual framework necessary to embark on the systematic investigation of this promising, yet under-explored, chemical entity. Our approach is grounded in the principles of structure-activity relationships (SAR) and predictive pharmacology, offering a scientifically rigorous roadmap for future research endeavors.

Part 1: The Molecular Architecture - Unpacking the Potential of this compound

The this compound scaffold is a unique amalgamation of chemical features, each contributing to its potential biological profile.

-

The Indole Core: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Its bicyclic aromatic structure allows for diverse interactions with biological targets.

-

The Carboxylic Acid Group at Position 4: The presence of a carboxylic acid at the 4-position of the indole ring introduces a key functional group capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition and binding to target proteins. Carboxylic acids are common features in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

-

The Chlorine Substituent at Position 7: Halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of a chlorine atom at the 7-position of the indole ring can influence lipophilicity, metabolic stability, and binding affinity to target proteins.[5] Studies on other chloroindoles have demonstrated that this substitution can enhance antibacterial and antibiofilm activities.[5][6][7]

Part 2: Prospective Biological Activities and Mechanistic Hypotheses

Based on the structural features and the known activities of related compounds, we can hypothesize several potential biological activities for this compound.

Potential Antibacterial and Antibiofilm Activity

The presence of a chlorine atom on the indole ring is a strong indicator of potential antibacterial properties. Studies have shown that chloroindoles, including 4-chloroindole and 7-chloroindole, exhibit inhibitory effects against the growth and biofilm formation of various pathogenic bacteria.[5][6][7] The chlorine atom is thought to enhance the compound's ability to disrupt bacterial cell membranes and interfere with essential cellular processes.

Hypothesized Mechanism of Action: The lipophilic nature of the chloroindole core may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and disruption of the proton motive force. This can ultimately result in bacteriostatic or bactericidal effects. Furthermore, the compound may interfere with quorum sensing pathways, which are crucial for biofilm formation and the expression of virulence factors.

References

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 6. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 7-Chloro-1H-indole-4-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among the vast array of indole derivatives, those featuring a 7-chloro substitution and a 4-carboxylic acid moiety represent a promising, yet relatively underexplored, chemical space. This technical guide provides a comprehensive overview of 7-chloro-1H-indole-4-carboxylic acid and its analogs, delving into their synthetic strategies, potential biological activities, and structure-activity relationships. By synthesizing existing knowledge on related indole scaffolds and proposing avenues for future research, this document aims to serve as a foundational resource for scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system is considered a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide range of biological targets with high affinity and specificity.[1] Its presence in numerous natural products, neurotransmitters (e.g., serotonin), and approved drugs underscores its therapeutic relevance. The diverse biological activities associated with indole derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, have fueled extensive research into the synthesis and functionalization of this versatile heterocycle.[1]

The introduction of a chlorine atom at the 7-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The carboxylic acid group at the 4-position provides a key handle for further derivatization and can act as a crucial pharmacophoric element, engaging in hydrogen bonding and electrostatic interactions with biological targets.

This guide will focus on the unique attributes of the this compound core and its potential as a springboard for the development of next-generation therapeutics.

Synthetic Strategies for this compound and Its Derivatives

While specific literature on the synthesis of this compound is limited, its preparation can be envisioned through established indole synthetic methodologies. A plausible and versatile approach involves the Fischer indole synthesis, a classic and reliable method for constructing the indole nucleus.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

A generalized synthetic route is outlined below, commencing from commercially available starting materials.

References

Unveiling the Therapeutic Potential of 7-Chloro-1H-indole-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

7-Chloro-1H-indole-4-carboxylic acid, a halogenated indole derivative, represents a compelling scaffold for the development of novel therapeutics. The indole nucleus is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. This in-depth technical guide provides a comprehensive exploration of the potential biological targets of this compound, with a primary focus on Glycogen Synthase Kinase-3 (GSK-3) as a highly probable candidate. We will delve into the scientific rationale for this hypothesis, drawing from the extensive literature on related indole-based compounds. Furthermore, this guide will present a detailed roadmap for researchers, outlining robust experimental workflows for definitive target identification, validation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Indole Scaffold and the Promise of this compound

The indole ring system is a cornerstone of numerous natural products and synthetic molecules with profound biological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of protein targets, including enzymes, receptors, and ion channels.[2] From the anti-cancer properties of vinca alkaloids to the anti-inflammatory effects of indomethacin, the therapeutic versatility of indole derivatives is well-established.[1]

This compound distinguishes itself through the presence of a chlorine atom at the 7-position and a carboxylic acid group at the 4-position. The halogen substituent can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution, potentially enhancing its binding affinity and selectivity for specific targets.[4] The carboxylic acid moiety, a common feature in many active pharmaceutical ingredients, can act as a key hydrogen bond donor or acceptor, or participate in salt bridge formations, crucial for molecular recognition at the target's active site.[5][6]

While direct studies on this compound are limited, the extensive body of research on structurally similar indole derivatives provides a strong foundation for hypothesizing its potential biological targets.

Primary Hypothesis: Glycogen Synthase Kinase-3 (GSK-3) as a Key Target

A substantial body of evidence points towards Glycogen Synthase Kinase-3 (GSK-3) as a primary and highly plausible biological target for this compound. GSK-3 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, cancer, and diabetes.[7][8][9]

Rationale for the GSK-3 Hypothesis:

-

Prevalence of Indole-Based GSK-3 Inhibitors: Numerous studies have reported the discovery and development of potent GSK-3 inhibitors based on the indole scaffold.[7][10] This suggests that the indole core is a suitable template for designing molecules that can effectively interact with the ATP-binding pocket of GSK-3.

-

Structural Similarities to Known Inhibitors: The general structure of this compound shares features with known indole-derived GSK-3 inhibitors. For instance, indirubin and its derivatives, which contain an indole core, are known to selectively inhibit GSK-3.[10]

-

Therapeutic Relevance: The inhibition of GSK-3 has shown therapeutic promise in preclinical models of various central nervous system disorders.[8][11] The potential of this compound to modulate GSK-3 activity could therefore have significant therapeutic implications.

The Role of GSK-3 in Disease

GSK-3 is a critical regulator of numerous signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and pathways involved in neuronal function.[8][12] In Alzheimer's disease, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[7] GSK-3 inhibition has been shown to reduce tau pathology and improve cognitive function in animal models.[11] In mood disorders, lithium, a first-line treatment for bipolar disorder, is known to inhibit GSK-3.[8]

The diagram below illustrates the central role of GSK-3 in cellular signaling and its implication in disease.

Caption: The central role of GSK-3 in signaling pathways and disease.

Experimental Workflow for Target Identification and Validation

To rigorously test the hypothesis that GSK-3 is a primary target of this compound and to identify other potential targets, a multi-pronged experimental approach is essential. The following workflow provides a comprehensive and self-validating system for target deconvolution.

Caption: A streamlined workflow for target identification and validation.

Phase 1: Target Discovery and Initial Validation

3.1.1. Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins from a cell lysate that directly bind to this compound.

-

Protocol:

-

Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads) via its carboxylic acid group. A linker may be necessary to minimize steric hindrance.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., neuronal cells for neurodegenerative disease focus).

-

Incubation: Incubate the cell lysate with the immobilized compound.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

-

Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

3.1.2. In Vitro Kinase Assay for GSK-3

-

Objective: To directly measure the inhibitory activity of this compound against purified GSK-3β.

-

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human GSK-3β, a specific peptide substrate (e.g., a pre-phosphorylated peptide), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction.

-

Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that measures the remaining ATP (e.g., Kinase-Glo®) or a fluorescence-based assay.

-

Data Analysis: Determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

3.1.3. Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm a direct binding interaction between the compound and a purified target protein (e.g., GSK-3β) and to determine the thermodynamic parameters of this interaction.

-

Protocol:

-

Sample Preparation: Prepare solutions of the purified target protein in the calorimeter cell and the compound in the injection syringe.

-

Titration: Inject small aliquots of the compound into the protein solution while monitoring the heat change.

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Phase 2: Cellular Target Engagement and Functional Assays

3.2.1. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that this compound binds to its target protein in a cellular context.

-

Protocol:

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.

-

Protein Extraction: Separate the soluble (non-denatured) and aggregated (denatured) protein fractions.

-

Detection: Quantify the amount of the target protein (e.g., GSK-3β) in the soluble fraction at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.

-

3.2.2. Western Blot Analysis of Downstream Substrates

-

Objective: To assess the functional consequence of target engagement by measuring the phosphorylation status of known downstream substrates. For GSK-3, this would include proteins like β-catenin and Tau.

-

Protocol:

-

Cell Treatment: Treat cells with varying concentrations of this compound.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated and total forms of the target substrates (e.g., phospho-Tau, total-Tau, active β-catenin).

-

Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify the changes in phosphorylation.

-

3.2.3. Cell-Based Functional Assays

-

Objective: To evaluate the effect of the compound on a specific signaling pathway regulated by the target.

-

Example (Wnt/β-catenin Pathway for GSK-3):

-

Assay System: Use a cell line engineered with a Wnt/β-catenin-responsive reporter gene (e.g., TOP/FOP-Flash reporter assay).

-

Treatment: Treat the cells with this compound in the presence or absence of a Wnt ligand.

-

Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., luciferase) to quantify the activation of the Wnt pathway. An increase in reporter activity would be consistent with GSK-3 inhibition.

-

Broader Screening for Other Potential Targets

While GSK-3 is a strong primary candidate, the versatile indole scaffold suggests that this compound may interact with other biological targets.[13][14][15] A broader screening approach is therefore prudent.

Potential Target Classes and Rationale:

| Target Class | Rationale Based on Indole Scaffold | Representative Examples |

| Other Kinases | The indole core is a common motif in many ATP-competitive kinase inhibitors. | Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs) |

| G-Protein Coupled Receptors (GPCRs) | Indole derivatives, such as serotonin, are endogenous ligands for GPCRs. | Serotonin Receptors, Histamine H3 Receptors[13][15] |

| Ion Channels | Indole-containing compounds have been shown to modulate the activity of various ion channels. | Sodium Channels, Potassium Channels |

| Enzymes Involved in Inflammation | The anti-inflammatory properties of some indoles suggest interactions with enzymes like COX or lipoxygenases.[1] | Cyclooxygenase (COX), 15-Lipoxygenase[15] |

| Viral Enzymes | Indole derivatives have been investigated as inhibitors of viral proteases and integrases.[13][16][17] | HIV Protease, HIV Integrase |

A high-throughput screening campaign against a panel of diverse biological targets (e.g., a broad kinase panel, a GPCR panel) would be an efficient strategy to identify additional activities of this compound.

Conclusion

This compound holds significant potential as a lead compound for the development of novel therapeutics. The strong evidence from the literature on related indole derivatives points to Glycogen Synthase Kinase-3 as a highly probable and therapeutically relevant biological target. The comprehensive experimental workflow outlined in this guide provides a robust framework for rigorously testing this hypothesis and for the broader deconvolution of its molecular targets. Through a systematic and evidence-based approach to target identification and validation, the full therapeutic potential of this promising molecule can be unlocked, paving the way for the development of new treatments for a range of debilitating diseases.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]